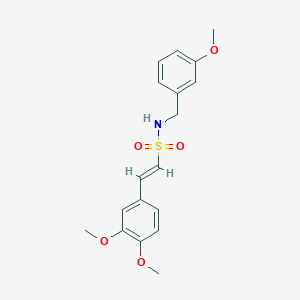

(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide, also known as DMPE-MS, is a novel sulfonamide derivative that has recently been studied for its potential application in a variety of scientific research areas. DMPE-MS has been found to exhibit a range of biochemical and physiological effects, and has been explored for its potential use in lab experiments.

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

One area of application for related compounds is in photodynamic therapy (PDT), a treatment modality for cancer. Compounds such as zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have been studied for their photophysical and photochemical properties. These properties make them suitable as Type II photosensitizers in PDT due to their high singlet oxygen quantum yield and good fluorescence properties. Such compounds have potential for treating cancer effectively in PDT applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition

Another area of research involves the synthesis and study of compounds for their antimicrobial activity and enzyme inhibition effects. For instance, new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and their metal complexes, have shown significant inhibition potencies on enzymes like carbonic anhydrase II and I. These findings suggest potential applications in developing new drugs with antimicrobial and enzyme inhibition properties (Alyar et al., 2018).

Sensor Development

Research has also focused on developing sensors for detecting heavy metal ions. Compounds like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and applied as Co2+ ion sensors. These sensors exhibited high sensitivity, large dynamic concentration ranges, and long-term stability, indicating their potential for environmental monitoring and health care applications (Sheikh et al., 2016).

Novel Compound Synthesis

The synthesis of novel compounds with potential therapeutic applications is another significant area of research. For example, the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides has been explored. These compounds displayed interesting cytotoxic activities and strong inhibition of carbonic anhydrase isoforms, suggesting their utility in anti-tumor studies and as enzyme inhibitors (Gul et al., 2016).

Eigenschaften

IUPAC Name |

(E)-2-(3,4-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-16-6-4-5-15(11-16)13-19-25(20,21)10-9-14-7-8-17(23-2)18(12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCBDMQTKVUBQM-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3,4-dimethoxyphenyl)-N-(3-methoxybenzyl)-1-ethenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methoxymethyl)piperidine-3-carboxylic acid](/img/structure/B2752715.png)

![2-(ethylthio)-N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2752721.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-benzimidazole](/img/structure/B2752724.png)

![(3,4-Dimethylphenyl)[1-methyl-6-(prop-2-enylamino)pyrazolo[4,5-e]pyrimidin-4-y l]amine](/img/structure/B2752727.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2752728.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(m-tolyl)propan-1-one](/img/structure/B2752729.png)

![Ethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2752734.png)